UNC1079

Description

Properties

IUPAC Name |

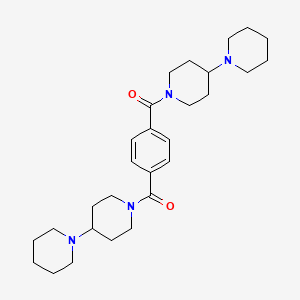

[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUMUCTZMMLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of UNC1079 as a Negative Control for the L3MBTL3 Inhibitor UNC1215

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the function of UNC1079, not as an active pharmacological agent with a distinct mechanism of action, but as a crucial negative control for its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. Understanding the use of this compound is essential for the accurate interpretation of experimental results involving the chemical probe UNC1215.

Introduction to L3MBTL3 and its Inhibitor UNC1215

Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of proteins that act as "readers" of epigenetic marks. Specifically, L3MBTL3 recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for its role in transcriptional repression and chromatin compaction.[3] L3MBTL3 is involved in various cellular processes, including the regulation of protein degradation and Notch signaling.[1][4]

UNC1215 is a potent and selective chemical probe developed to inhibit the methyl-lysine (Kme) reading function of L3MBTL3.[5][6][7] It competitively displaces mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3.[6][8] This activity makes UNC1215 a valuable tool for studying the biological functions of L3MBTL3.

This compound: The Inactive Analog as a Negative Control

In experimental biology, a negative control is a sample or treatment that is not expected to produce a response.[9][10] It is used to ensure that any observed effect in the experimental group is due to the treatment itself and not some other unforeseen variable.[11] this compound was synthesized for this purpose. It is a close structural analog of UNC1215 but is designed to be significantly less potent, and therefore inactive at concentrations where UNC1215 is active.[8]

The key structural difference between UNC1215 and its less active precursor, UNC1021, and by extension the negative control this compound, lies in modifications that significantly impact binding affinity to the L3MBTL3 aromatic cage. This compound, being a piperidine analog of UNC1021, is substantially weaker in its inhibition of L3MBTL3.[8] This dramatic difference in potency is the cornerstone of its utility as a negative control.

Quantitative Comparison of UNC1215 and this compound

The disparity in the biological activity of UNC1215 and this compound against L3MBTL3 is quantitatively demonstrated in biochemical and biophysical assays.

| Compound | Target | IC50 | Kd | Potency Difference |

| UNC1215 | L3MBTL3 | 40 nM[5][8][12][13] | 120 nM[5][6][8][12] | - |

| This compound | L3MBTL3 | > 10,000 nM[8] | Weak binding observed[8] | >1000-fold weaker than UNC1215 |

Table 1: Comparison of in vitro potency and binding affinity of UNC1215 and this compound for L3MBTL3.

Experimental Protocols Utilizing this compound as a Negative Control

To validate that the cellular effects of UNC1215 are due to its on-target inhibition of L3MBTL3, it is essential to run parallel experiments with this compound.

This in vitro assay is used to measure the ability of a compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity when L3MBTL3 binds to a biotinylated methylated histone peptide (via streptavidin-coated acceptor beads and a specific antibody-coated donor bead). Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Protocol Outline:

-

A reaction mixture is prepared containing recombinant L3MBTL3 protein and a biotinylated histone H4K20me2 peptide.

-

Serial dilutions of UNC1215 (the test compound) and this compound (the negative control) are added to the reaction mixture. A DMSO vehicle control is also included.

-

The mixture is incubated to allow for binding.

-

Streptavidin-coated acceptor beads and anti-L3MBTL3 antibody-coated donor beads are added.

-

After another incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.

-

The IC50 values are calculated from the dose-response curves.

Expected Outcome: UNC1215 will show a dose-dependent inhibition of the signal with a low nanomolar IC50. In contrast, this compound will not significantly inhibit the signal at concentrations up to and exceeding 10 µM.

CETSA is a method to verify target engagement in a cellular context.[14][15][16] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol Outline:

-

Culture cells (e.g., HEK293) and treat with UNC1215, this compound, or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspensions and heat them to a range of different temperatures.

-

Cool the samples and lyse the cells.

-

Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble L3MBTL3 in the supernatant by Western blotting or other quantitative methods like ELISA.

-

Plot the amount of soluble L3MBTL3 as a function of temperature for each treatment.

Expected Outcome: Treatment with UNC1215 will result in a shift of the L3MBTL3 melting curve to a higher temperature compared to the vehicle control, indicating stabilization and therefore binding. Treatment with this compound should not cause a significant shift in the melting curve, mirroring the vehicle control.

Visualizing the Role of this compound

The following diagrams illustrate the conceptual framework for using this compound in experiments and the molecular interactions involved.

Caption: Experimental workflow using this compound as a negative control.

Caption: Molecular mechanism of L3MBTL3 inhibition by UNC1215.

Conclusion

This compound does not possess a significant mechanism of action in the context of L3MBTL3 inhibition. Its value lies in its structural similarity to the potent inhibitor UNC1215, coupled with its dramatically reduced biological activity. This makes this compound an indispensable tool for researchers, serving as a negative control to ensure that the observed biological effects of UNC1215 are a direct consequence of its on-target engagement with L3MBTL3. The rigorous use of such controls is a hallmark of robust chemical biology and drug discovery research.

References

- 1. uniprot.org [uniprot.org]

- 2. genecards.org [genecards.org]

- 3. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive and Negative Controls | Rockland [rockland.com]

- 10. study.com [study.com]

- 11. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]

- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC1079: A Negative Control for L3MBTL3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC1079 is a chemical compound that serves as a crucial negative control for studies involving its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine reader domain.[1][2] Understanding the properties and biological inactivity of this compound is essential for validating the on-target effects of UNC1215 and ensuring the rigor of experimental findings in the field of epigenetics and drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.

Chemical Structure and Properties

This compound is chemically known as 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone].[1] It was designed as a structurally similar analog of UNC1215 but with significantly reduced affinity for L3MBTL3.[2] This reduced activity is attributed to the substitution of the pyrrolidine groups found in the active compound UNC1215 with piperidine groups in this compound.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] | [1] |

| CAS Number | 1418741-86-2 | [1] |

| Molecular Formula | C₂₈H₄₂N₄O₂ | [1] |

| Formula Weight | 466.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Ethanol: 1 mg/ml | [1] |

| SMILES | O=C(C1=CC=C(C(N2CCC(N3CCCCC3)CC2)=O)C=C1)N(CC4)CCC4N5CCCCC5 | [1] |

| InChI Key | HOUMUCTZMMLNTR-UHFFFAOYSA-N | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Biological Inactivity and Role as a Negative Control

This compound was specifically designed and synthesized to be a negative control alongside the potent L3MBTL3 inhibitor, UNC1215.[2] Its utility lies in its structural similarity to UNC1215, which allows researchers to distinguish the specific biological effects of L3MBTL3 inhibition from potential off-target or compound-specific effects.

Table 2: Comparative Biological Activity of this compound and UNC1215

| Compound | Target | Assay | Activity | Fold Difference | Reference |

| UNC1215 | L3MBTL3 | IC₅₀ | 40 nM | - | [3][4][5] |

| UNC1215 | L3MBTL3 | Kd | 120 nM | - | [3][4][5][6] |

| This compound | L3MBTL3 | AlphaScreen | > 10 µM | >1000-fold weaker than UNC1215 | [2] |

As shown in Table 2, this compound exhibits a significantly weaker activity against L3MBTL3, with an activity greater than 10 µM in an AlphaScreen assay, making it over 1000-fold less potent than UNC1215.[2] This lack of significant binding affinity confirms its suitability as a negative control. Cellular studies have further demonstrated the inert nature of this compound, showing no observable cytotoxicity up to 100 µM.

The L3MBTL3 Signaling Pathway: A Target for UNC1215

L3MBTL3 is a methyllysine reader protein that plays a crucial role in transcriptional repression.[7][8] It is a member of the malignant brain tumor (MBT) family of proteins and recognizes mono- and dimethylated lysine residues on histone tails.[7][8] A key function of L3MBTL3 is its role as a negative regulator of the Notch signaling pathway.[3][4][5][6][9]

In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) acts as a transcriptional repressor.[3][5][6] L3MBTL3 interacts with RBPJ and recruits the histone demethylase KDM1A (also known as LSD1) to the enhancers of Notch target genes.[3][5][6] This complex then mediates the demethylation of histone H3 at lysine 4 (H3K4me2), leading to the repression of Notch target gene expression.[3][4][9] When Notch signaling is activated, the Notch intracellular domain (NICD) translocates to the nucleus and displaces the L3MBTL3-KDM1A complex from RBPJ, leading to the activation of Notch target genes.[5]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone]) has not been explicitly published in the primary literature. However, its synthesis would likely follow standard amide coupling procedures. A plausible synthetic route would involve the reaction of terephthaloyl chloride with two equivalents of 4-piperidinopiperidine.

AlphaScreen Assay for L3MBTL3 Inhibition

The inhibitory activity of this compound and UNC1215 against L3MBTL3 was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This assay measures the ability of a compound to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide.

Principle of the Assay: A His-tagged L3MBTL3 protein is bound to Nickel Chelate Acceptor beads, and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1) is bound to Streptavidin Donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will prevent the beads from coming close, leading to a decrease in the AlphaScreen signal.

Detailed Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.

-

His-tagged L3MBTL3 protein and biotinylated H4K20me1 peptide are diluted in the assay buffer.

-

This compound and UNC1215 are serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 384-well Proxiplate, the test compounds (this compound or UNC1215) are added.

-

A mixture of the His-tagged L3MBTL3 protein and the biotinylated H4K20me1 peptide is added to the wells and incubated for 30 minutes at room temperature.

-

A mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads is then added.

-

The plate is incubated in the dark for an additional 30 minutes at room temperature.

-

-

Data Acquisition:

-

The plate is read on an EnVision plate reader or a similar instrument capable of detecting the AlphaScreen signal.

-

-

Data Analysis:

-

The resulting data is normalized to controls (e.g., DMSO for no inhibition and a known inhibitor for maximum inhibition).

-

IC₅₀ values are calculated by fitting the data to a dose-response curve.

-

Conclusion

This compound is an indispensable tool for researchers studying the function of L3MBTL3 and developing inhibitors against this epigenetic reader protein. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of biological activity, makes it the gold standard negative control for validating that the observed cellular and in vivo effects of UNC1215 are due to the specific inhibition of L3MBTL3. The detailed understanding of its properties and the context of the L3MBTL3 signaling pathway provided in this guide will aid in the design of rigorous experiments and the accurate interpretation of their results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]

- 7. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 9. researchgate.net [researchgate.net]

The Role of UNC1079 as a Negative Control in Elucidating L3MBTL3 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) has emerged as a significant player in chromatin regulation and transcriptional repression, making it a compelling target for therapeutic intervention. A key tool in the functional characterization of L3MBTL3 has been the chemical probe UNC1215, a potent inhibitor of its methyl-lysine (Kme) reader domain. Critical to validating the on-target effects of UNC1215 is the use of a structurally similar but biologically inactive negative control, UNC1079. This technical guide provides a comprehensive overview of the role of this compound in L3MBTL3 research, detailing the quantitative data that establishes its weak binding affinity, the experimental protocols employed to leverage it as a negative control, and visualizations of the underlying molecular principles.

Introduction to L3MBTL3 and Chemical Probes

L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This interaction is mediated by its three MBT domains, which form an "aromatic cage" that specifically accommodates the methylated lysine.[1] By binding to these epigenetic marks, L3MBTL3 is involved in the regulation of gene expression and has been implicated in processes such as hematopoiesis and tumorigenesis.[2][3]

To dissect the specific cellular functions of L3MBTL3's methyl-lysine reading activity, chemical probes have been developed. A high-quality chemical probe should be potent, selective, and cell-permeable. UNC1215 is a well-characterized chemical probe for L3MBTL3, binding with high affinity to its Kme-binding pocket and competitively displacing methylated histone peptides.[4] However, to ensure that the cellular effects observed upon treatment with UNC1215 are due to the specific inhibition of L3MBTL3 and not off-target effects, a negative control is indispensable.

This compound: The Inactive Analogue

This compound was designed as a negative control for UNC1215. It is a piperidine analog of UNC1021 (a precursor to UNC1215) and is structurally similar to UNC1215.[5] This structural similarity is crucial for a negative control, as it helps to account for any non-specific interactions that might be shared between the active probe and the control compound. The key difference lies in its significantly reduced affinity for the L3MBTL3 methyl-lysine binding pocket.

Quantitative Assessment of L3MBTL3-Inhibitor Binding

The efficacy of this compound as a negative control is quantitatively demonstrated by its weak binding to L3MBTL3 compared to the potent inhibitor UNC1215. The following table summarizes the key binding affinity data from various biochemical and biophysical assays.

| Compound | Assay Type | Target | Affinity Metric (IC50/Kd) | Reference |

| UNC1215 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 (3xMBT) | Kd = 120 nM | [1][4] |

| This compound | AlphaScreen | L3MBTL3 | > 10 µM | [5] |

| This compound | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak binding | [5] |

| This compound | AlphaScreen | L3MBTL3 | IC50 = 8.0 ± 3.0 μM | [6] |

Table 1: Comparative binding affinities of UNC1215 and this compound for the L3MBTL3 MBT domains. The significantly higher Kd and IC50 values for this compound indicate a much weaker interaction with L3MBTL3 compared to UNC1215.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of inhibitors to L3MBTL3 and to utilize this compound as a negative control in cellular assays.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Protocol:

-

Protein Preparation: Express and purify the L3MBTL3 construct containing the three MBT domains (3xMBT). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Compound Preparation: Dissolve the compounds (UNC1215 or this compound) in the same ITC buffer to the desired concentration.

-

ITC Experiment:

-

Load the purified L3MBTL3 protein into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

A control experiment with the compound injected into buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and other thermodynamic parameters. For weak binders like this compound, the heat changes will be minimal, indicating a lack of significant binding.[5]

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Protocol:

-

Reagents:

-

Biotinylated histone H4K20me2 peptide.

-

GST-tagged L3MBTL3 protein.

-

Streptavidin-coated Donor beads.

-

Anti-GST-coated Acceptor beads.

-

Serial dilutions of inhibitor compounds (UNC1215 and this compound).

-

-

Assay Procedure:

-

In a 384-well plate, add the GST-L3MBTL3 protein and the biotinylated H4K20me2 peptide.

-

Add the inhibitor compounds at various concentrations.

-

Incubate to allow for binding to reach equilibrium.

-

Add the Donor and Acceptor beads and incubate in the dark.

-

-

Detection: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the L3MBTL3 protein binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal. A potent inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The high IC50 for this compound demonstrates its ineffectiveness at disrupting the L3MBTL3-histone peptide interaction.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T) with either UNC1215, this compound, or a vehicle control for a defined period.

-

Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

-

Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of soluble L3MBTL3 in each sample by Western blotting using an L3MBTL3-specific antibody.

-

Data Analysis: Plot the amount of soluble L3MBTL3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates direct binding. UNC1215 would be expected to cause a significant shift, while this compound would not.

Visualizing the Role of this compound

Graphviz diagrams are provided to illustrate the conceptual frameworks and experimental workflows discussed.

Figure 1: Chemical probe vs. negative control.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]

- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to UNC1079 (CAS No. 1418741-86-2): A Negative Control for L3MBTL3 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC1079 is a chemical compound widely recognized in the field of epigenetics as a crucial negative control for studies involving its potent analog, UNC1215, a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. With the CAS number 1418741-86-2, this compound is structurally similar to UNC1215 but exhibits significantly weaker binding affinity for L3MBTL3, making it an ideal tool to differentiate on-target effects of L3MBTL3 inhibition from off-target or compound-specific effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its use in biochemical and cellular assays.

Chemical and Physical Properties

This compound is a piperidine analog of UNC1021 and serves as a negative control for the potent L3MBTL3 inhibitor, UNC1215.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1418741-86-2 |

| Molecular Formula | C₂₈H₄₂N₄O₂ |

| Molecular Weight | 466.7 g/mol |

| Formal Name | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] |

| Purity | ≥95% |

| Formulation | A crystalline solid |

| Solubility | Ethanol: 1 mg/ml |

| SMILES | O=C(C1=CC=C(C(N2CCC(N3CCCCC3)CC2)=O)C=C1)N(CC4)CCC4N5CCCCC5 |

| InChI Key | HOUMUCTZMMLNTR-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound was specifically designed and synthesized as a negative control alongside the development of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize mono- and di-methylated lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.

This compound is characterized by its dramatically reduced potency against L3MBTL3 compared to UNC1215. It is reported to be over 1,000-fold weaker as an L3MBTL3 domain inhibitor.[1] This lack of significant biological activity at concentrations where UNC1215 is active allows researchers to verify that the observed cellular phenotypes are due to the specific inhibition of L3MBTL3 and not due to the chemical scaffold or other non-specific interactions.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Assay | Target | Result | Reference |

| AlphaScreen | L3MBTL3 | IC₅₀ > 10 µM | [1] |

| Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak Binding | [1] |

| CellTiter-Glo Viability Assay | HEK293T cells | No observable cytotoxicity up to 100 µM | [1] |

| Cellular Foci Formation Assay | GFP-3MBT in HEK293 cells | Ineffective in reducing foci formation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the original research by James et al., 2013.

Synthesis of this compound

The synthesis of this compound is described in the supplementary information of the primary literature.[1] A generalized workflow for its synthesis is as follows:

Caption: Synthetic workflow for this compound.

Methodology:

-

Dissolve terephthalic acid in a suitable solvent such as DMF.

-

Add an amide coupling reagent (e.g., TBTU) and a non-nucleophilic base (e.g., triethylamine).

-

Add two equivalents of 1-(piperidin-4-yl)piperidine to the reaction mixture.

-

Stir the reaction at room temperature until completion, typically monitored by LC-MS.

-

Purify the crude product using column chromatography to yield this compound.

AlphaScreen Biochemical Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the L3MBTL3 MBT domains and a biotinylated histone peptide.

Caption: AlphaScreen assay principle.

Methodology:

-

Prepare an assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Add His-tagged L3MBTL3 protein and biotinylated H4K20me2 peptide to the wells of a 384-well plate.

-

Add this compound at various concentrations (typically in a dose-response manner).

-

Incubate the mixture at room temperature.

-

Add Ni-NTA acceptor beads and streptavidin donor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values from the resulting dose-response curves. For this compound, the IC₅₀ is expected to be >10 µM.[1]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and L3MBTL3.

Methodology:

-

Dialyze both the L3MBTL3 protein and this compound into the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl).

-

Load the L3MBTL3 protein into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd). For this compound, only weak binding is observed.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the cytotoxicity of this compound.

Methodology:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (up to 100 µM) for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. This compound shows no observable cytotoxicity up to 100 µM.[1]

Cellular Foci Formation Assay

This cellular assay visualizes the ability of a compound to disrupt the localization of L3MBTL3 to specific nuclear foci.

Caption: Cellular foci formation assay workflow.

Methodology:

-

Transfect HEK293 cells with a plasmid expressing a GFP-tagged construct of the three MBT domains of L3MBTL3 (GFP-3MBT).

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with this compound at a relevant concentration (e.g., 10 µM).

-

Image the cells using fluorescence microscopy.

-

Quantify the formation of nuclear foci. This compound is ineffective at reducing the formation of these foci, in contrast to its active counterpart, UNC1215.[1]

Signaling Pathway Context

This compound, as a negative control, does not directly modulate signaling pathways. However, its utility is in confirming the on-target effects of UNC1215 on the L3MBTL3-mediated signaling pathway. L3MBTL3 is a reader of histone methylation marks (specifically H4K20me1/2) and is involved in transcriptional repression and has been implicated in the DNA damage response. The active compound UNC1215 disrupts the interaction of L3MBTL3 with its binding partners, thereby affecting downstream cellular processes. The use of this compound helps to validate that these effects are a direct consequence of L3MBTL3 inhibition.

Caption: L3MBTL3 signaling context.

Conclusion

This compound (CAS No. 1418741-86-2) is an indispensable tool for the rigorous investigation of L3MBTL3 biology. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of inhibitory activity, provides a robust control for cellular and biochemical experiments. By using this compound in parallel with UNC1215, researchers can confidently attribute observed biological effects to the specific inhibition of the L3MBTL3 methyl-lysine reader domain, thereby ensuring the validity and reliability of their findings. This guide provides the necessary technical information and detailed protocols to effectively utilize this compound in research settings.

References

The Interplay of UNC1079 and UNC1021 in the Regulation of L3MBTL3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research, the intricate regulation of chromatin structure and gene expression is a focal point of investigation. Among the key players in this regulation are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby influencing downstream cellular processes. One such reader protein, Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3), has garnered significant interest due to its role in transcriptional repression and protein degradation. The study of L3MBTL3 has been greatly facilitated by the development of chemical probes that can modulate its activity. This guide provides a detailed technical overview of two such molecules, UNC1021 and its analog UNC1079, focusing on their relationship, their impact on L3MBTL3-mediated signaling pathways, and the experimental methodologies used to characterize them.

Core Relationship: A Potent Inhibitor and its Negative Control

UNC1021 is a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. Its analog, this compound, is a structurally similar piperidine analog of UNC1021. The fundamental relationship between these two compounds lies in their differential potency towards L3MBTL3. This compound was specifically designed as a negative control for cellular studies involving UNC1021 and its more potent derivative, UNC1215. While UNC1021 and its close analogs potently inhibit L3MBTL3, this compound exhibits significantly weaker activity, making it an ideal tool to discern on-target from off-target effects in cellular assays.

Quantitative Analysis of L3MBTL3 Inhibition

The inhibitory activities of this compound and a potent analog of UNC1021, UNC1215, have been quantified using various biochemical assays. The data highlights the substantial difference in their potency.

| Compound | Target | Assay Type | IC50 | Notes |

| UNC1215 | L3MBTL3 | AlphaScreen | 40 nM | A potent chemical probe closely related to UNC1021.[1] |

| This compound | L3MBTL3 | AlphaScreen | > 10 µM | Designed as a negative control, over 1000-fold weaker than UNC1215.[1] |

L3MBTL3 Signaling Pathways

L3MBTL3 is implicated in at least two significant cellular signaling pathways: the repression of the Notch signaling pathway and the mediation of proteasomal degradation of key cellular proteins.

Repression of the Notch Signaling Pathway

L3MBTL3 interacts with the transcriptional repressor RBPJ (Recombination signal binding protein for immunoglobulin kappa J region), a key component of the Notch signaling pathway. In the absence of a Notch signal, RBPJ recruits corepressors to target genes to inhibit transcription. L3MBTL3 acts as one such corepressor, contributing to the silencing of Notch target genes.

Caption: L3MBTL3 in Notch Signaling Repression.

Mediation of Protein Degradation

L3MBTL3 recognizes and binds to methylated lysine residues on non-histone proteins, such as DNMT1 (DNA methyltransferase 1) and SOX2 (SRY-Box Transcription Factor 2). This binding event serves as a signal for the recruitment of a ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: L3MBTL3-mediated Protein Degradation Pathway.

Experimental Protocols

The primary assay used to quantify the inhibitory activity of compounds like UNC1021 and this compound against L3MBTL3 is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

L3MBTL3 Inhibition AlphaScreen Assay Protocol

This protocol is adapted from methodologies used for the characterization of L3MBTL3 inhibitors.

Objective: To determine the IC50 value of a test compound for the inhibition of the interaction between L3MBTL3 and a methylated histone peptide.

Materials:

-

His-tagged L3MBTL3 protein

-

Biotinylated histone H4 peptide containing a methylated lysine (e.g., H4K20me1)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

Test compounds (UNC1021, this compound) serially diluted in DMSO

-

384-well white opaque microplates (e.g., Corning 3705)

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the 384-well plate.

-

Protein and Peptide Preparation:

-

Dilute the His-tagged L3MBTL3 protein to a final concentration of 50 nM in Assay Buffer.

-

Dilute the biotinylated H4K20me1 peptide to a final concentration of 50 nM in Assay Buffer.

-

-

Incubation:

-

Add 5 µL of the diluted His-tagged L3MBTL3 to each well containing the test compound.

-

Add 5 µL of the diluted biotinylated H4K20me1 peptide to each well.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

-

Bead Addition:

-

Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer at a final concentration of 20 µg/mL each.

-

Add 10 µL of the bead suspension to each well.

-

-

Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.

-

Data Analysis:

-

Normalize the data to high (no inhibitor) and low (no protein) controls.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: AlphaScreen Experimental Workflow.

Conclusion

This compound and UNC1021 represent a valuable pair of chemical tools for the investigation of L3MBTL3 biology. Their well-defined relationship as a negative control and a potent inhibitor, respectively, allows for rigorous interrogation of L3MBTL3's role in critical cellular processes such as Notch signaling and protein stability. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further elucidate the function of this important epigenetic reader and to guide the development of novel therapeutic agents targeting this pathway.

References

The Biological Inactivity of UNC1079: A Technical Guide to its Use as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the validation of a chemical probe's on-target effects is paramount. This process relies on the use of carefully designed control compounds. UNC1079 is a piperidine analog of UNC1215, a potent and selective chemical probe for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1] this compound was specifically designed and synthesized to serve as a negative control for UNC1215.[2] Due to a subtle structural modification—the replacement of a pyrrolidine ring in the active probe UNC1215 with a piperidine ring—this compound exhibits dramatically reduced affinity for L3MBTL3, rendering it biologically inactive against this target at concentrations where UNC1215 is highly active.[2][3] This technical guide provides an in-depth overview of the biological (in)activity of this compound, its relationship to UNC1215, and its critical role in validating the biological effects of L3MBTL3 inhibition.

The Target: L3MBTL3 Methyl-Lysine Reader Domain

L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[3][4] This "reading" of epigenetic marks is a crucial mechanism in the regulation of gene expression. L3MBTL3 is involved in transcriptional repression and has been implicated in various cellular processes, including hematopoiesis and the DNA damage response.[2][4] Dysregulation of L3MBTL3 has been linked to diseases such as cancer, making it an attractive target for therapeutic intervention.[5]

Quantitative Analysis of this compound and UNC1215 Activity

The defining characteristic of this compound is its significantly lower potency against L3MBTL3 compared to its active counterpart, UNC1215. This difference in activity is quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for both compounds.

Table 1: In Vitro Biochemical Activity against L3MBTL3

| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) | Reference |

| UNC1215 | AlphaScreen | L3MBTL3 | 0.024 ± 0.0076 | [3] | |

| This compound | AlphaScreen | L3MBTL3 | 8.0 ± 3.0 | [3] | |

| UNC1215 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | 0.120 | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.

Table 2: Selectivity Profile against other MBT Family Proteins

| Compound | Target | AlphaScreen IC50 (µM) | Reference |

| UNC1215 | L3MBTL1 | > 30 | [3] |

| UNC1215 | MBTD1 | > 30 | [3] |

| This compound | L3MBTL1 | > 30 | [3] |

| This compound | MBTD1 | > 30 | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound and UNC1215.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competition Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide substrate.

Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the protein and its substrate interact, generating a luminescent signal. A competing compound will disrupt this interaction, leading to a decrease in the signal.

Protocol:

-

Reagents:

-

His-tagged L3MBTL3 protein

-

Biotinylated H4K20me1 peptide (or other suitable methylated histone peptide)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, 25 mM NaCl, 0.05% Tween-20)

-

This compound and UNC1215 compounds dissolved in DMSO

-

-

Procedure:

-

Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in the assay buffer.

-

Add the test compounds (this compound or UNC1215) at various concentrations to the wells of a 384-well plate.

-

Add the protein-peptide mixture to the wells containing the compounds and incubate at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The data is normalized to controls (DMSO for 100% activity and a known inhibitor for 0% activity).

-

IC50 values are calculated by fitting the data to a four-parameter logistical curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat released or absorbed during binding is measured.

Protocol:

-

Reagents:

-

Purified L3MBTL3 protein

-

UNC1215 or this compound dissolved in the same buffer as the protein

-

Dialysis buffer (e.g., 20 mM HEPES pH 8.0)

-

-

Procedure:

-

Thoroughly dialyze the protein against the ITC buffer.

-

Dissolve the compound in the final dialysis buffer to ensure no buffer mismatch.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

A control titration of the compound into the buffer alone is performed to subtract the heat of dilution.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. In the context of UNC1215 and this compound, it is used to assess whether the compounds can displace L3MBTL3 from its chromatin binding sites.

Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-L3MBTL3) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached region is monitored, which reflects the mobility of the protein.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells (or other suitable cell line) in appropriate media.

-

Transfect the cells with a plasmid encoding a GFP-L3MBTL3 fusion protein.

-

-

Compound Treatment:

-

Treat the transfected cells with UNC1215, this compound, or a vehicle control (DMSO) at desired concentrations for a specified period.

-

-

FRAP Experiment:

-

Mount the cells on a confocal microscope equipped for live-cell imaging and FRAP.

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Photobleach the ROI with a high-intensity laser pulse.

-

Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Correct for photobleaching during image acquisition.

-

Calculate the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon compound treatment indicate displacement of the protein from its binding sites.

-

Cellular Foci Formation Assay

This assay visualizes the localization of L3MBTL3 within the nucleus. In some cellular contexts, GFP-L3MBTL3 forms distinct nuclear foci, and the disruption of these foci by a compound can indicate target engagement.

Principle: The ability of UNC1215 to disrupt the formation of GFP-L3MBTL3 nuclear foci is compared to the inability of this compound to do so.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells on glass-bottom dishes.

-

Transfect the cells with a plasmid encoding GFP-L3MBTL3.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of UNC1215, this compound, or a vehicle control.

-

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Capture images of the GFP signal in the nucleus.

-

-

Data Analysis:

-

Visually inspect and quantify the percentage of cells exhibiting nuclear foci.

-

A dose-dependent decrease in the number of cells with foci upon UNC1215 treatment, with no effect from this compound, demonstrates specific on-target activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the role of L3MBTL3 in chromatin regulation and the workflows of the key experiments used to characterize this compound and UNC1215.

Caption: L3MBTL3 recognizes mono-methylated lysines on histone tails via its MBT domains, leading to transcriptional repression. UNC1215 inhibits this interaction, while this compound does not.

Caption: Workflow for the AlphaScreen competition assay to determine the IC50 of inhibitors.

Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP) to assess protein mobility.

Conclusion

This compound is an indispensable tool for the study of L3MBTL3 biology. Its structural similarity to the potent inhibitor UNC1215, combined with its profound lack of biological activity against L3MBTL3, makes it an ideal negative control. The use of this compound in parallel with UNC1215 allows researchers to confidently attribute observed cellular and molecular effects to the specific inhibition of the L3MBTL3 methyl-lysine reader domain. This rigorous approach is essential for the validation of L3MBTL3 as a drug target and for the broader understanding of the role of epigenetic readers in health and disease.

References

UNC1215/UNC1079: A Chemical Probe Pair for Interrogating the L3MBTL3 Methyl-Lysine Reader Domain in Epigenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe UNC1215 and its corresponding negative control, UNC1079, for the study of the L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) methyl-lysine reader domain. This guide is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and chemical biology.

Introduction

L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This "reading" of epigenetic marks is a crucial mechanism for transcriptional repression and chromatin regulation.[3][4] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer.[5][6] UNC1215 is a potent and selective chemical probe that competitively inhibits the methyl-lysine (Kme) binding function of L3MBTL3.[1][2] To ensure that the observed biological effects of UNC1215 are due to its on-target activity, it is essential to use a structurally similar but biologically inactive control compound. This compound serves as this crucial negative control, being over 1,000-fold less potent in binding to L3MBTL3.[1] The use of this probe pair allows for rigorous investigation into the cellular functions of L3MBTL3.

Chemical and Physical Properties

A summary of the chemical and physical properties of UNC1215 and this compound is presented below.

| Property | UNC1215 | This compound |

| IUPAC Name | N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline | 1,1'-(1,4-phenylene)bis[1-[1,4'-bipiperidin]-1'-yl-methanone] |

| Molecular Formula | C₃₂H₄₃N₅O₂ | C₂₈H₄₂N₄O₂ |

| Molecular Weight | 529.72 g/mol | 466.7 g/mol |

| CAS Number | 1415800-43-9 | 1418741-86-2 |

| Appearance | Solid | Crystalline solid |

| Purity | ≥99% (HPLC) | ≥95% |

| Solubility | Soluble in DMSO (>26.05 mg/mL) and Ethanol (>4.94 mg/mL)[7] | Soluble in Ethanol (1 mg/ml)[8] |

| Storage | Store at -20°C | Store at -20°C[8] |

Mechanism of Action

UNC1215 acts as a competitive antagonist of the L3MBTL3 methyl-lysine binding domains.[1][2] It displaces mono- and di-methylated lysine-containing peptides from the aromatic cages of the MBT domains.[1] X-ray crystallography has revealed a novel 2:2 polyvalent binding mode, where two molecules of UNC1215 interact with two molecules of the L3MBTL3 three-MBT-domain construct (3MBT).[1][2] This unique binding mechanism contributes to its high affinity and selectivity. In cellular contexts, UNC1215 disrupts the localization of L3MBTL3 in the nucleus, leading to an increase in its mobility as measured by Fluorescence Recovery After Photobleaching (FRAP).[1][9] Point mutants in the methyl-lysine binding pockets of L3MBTL3 phenocopy the effects of UNC1215, confirming its on-target mechanism of action.[1]

In contrast, this compound, despite its structural similarity to UNC1215, exhibits a significantly weaker affinity for L3MBTL3 and does not elicit the same cellular effects, making it an ideal negative control.[1][10]

References

- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. L3MBTL - Wikipedia [en.wikipedia.org]

- 5. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. UNC1215 | Structural Genomics Consortium [thesgc.org]

The Silent Scaffolding: A Technical Guide to the Inactive Analog UNC1079 for L3MBTL3 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of chemical probes to study the function and therapeutic potential of L3MBTL3 has led to the creation of both active inhibitors and their corresponding inactive analogs. This guide focuses on UNC1079, a structurally similar but significantly less potent analog of the potent L3MBTL3 inhibitor UNC1215, and its application as a negative control in L3MBTL3 research.

Data Presentation: this compound vs. Active Probes

This compound was designed as a negative control for the potent L3MBTL3 chemical probe, UNC1215. Its utility lies in its structural similarity to active compounds, allowing researchers to distinguish between on-target and off-target effects in cellular and biochemical assays. The following table summarizes the key quantitative data comparing the activity of this compound with its active counterpart, UNC1215.

| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Notes |

| This compound | L3MBTL3 | AlphaScreen | 8.0 ± 3.0[1] | 170 ± 31[1] | Inactive analog, used as a negative control.[2][3] |

| UNC1215 | L3MBTL3 | AlphaScreen | 0.024 ± 0.0076[1] | 0.12 ± 0.11[1] | Potent and selective chemical probe for L3MBTL3.[2][4] |

Signaling Pathways and Experimental Workflows

To understand the context in which this compound is used, it is essential to visualize the signaling pathways involving L3MBTL3 and the typical experimental workflows designed to investigate its function and inhibition.

L3MBTL3 in Notch Signaling Pathway

L3MBTL3 acts as a transcriptional co-repressor in the Notch signaling pathway. In the absence of a Notch signal, L3MBTL3 is part of a complex with the DNA-binding protein RBPJ (also known as CSL), which represses the transcription of Notch target genes.[5][6]

General Experimental Workflow for L3MBTL3 Inhibitor Studies

The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of action of L3MBTL3 inhibitors, highlighting the role of the inactive analog this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide outlines for key experiments used in the study of L3MBTL3 and its inhibitors.

AlphaScreen™ Assay for L3MBTL3 Inhibition

This protocol describes a competition assay to measure the ability of a compound to disrupt the interaction between the L3MBTL3 MBT domains and a biotinylated histone peptide.

Materials:

-

His-tagged L3MBTL3 protein

-

Biotinylated histone H3 peptide (e.g., H3K4me1)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

Test compounds (UNC1215, this compound) dissolved in DMSO

-

384-well white opaque microplates (e.g., Corning 3705)

Procedure:

-

Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

-

Add the L3MBTL3/peptide mixture to the wells containing the compounds and incubate for 15 minutes at room temperature.

-

Prepare a suspension of Ni-chelate Acceptor beads and add to the wells. Incubate for 60 minutes at room temperature in the dark.

-

Prepare a suspension of Streptavidin Donor beads and add to the wells. Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PHERAstar).

-

Analyze the data by plotting the AlphaScreen signal against the compound concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified L3MBTL3 protein (in the cell)

-

Test compound (UNC1215 or this compound) (in the syringe)

-

ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl (dialyze both protein and compound in this buffer)

-

Isothermal Titration Calorimeter (e.g., MicroCal iTC200)

Procedure:

-

Prepare the L3MBTL3 protein solution to a final concentration of 10-50 µM in ITC buffer.

-

Prepare the compound solution to a concentration 10-20 fold higher than the protein concentration in the same ITC buffer.

-

Degas both solutions immediately before the experiment.

-

Load the L3MBTL3 solution into the sample cell and the compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).

-

Perform an initial injection of 0.4 µL, followed by 19-27 injections of 2 µL with a 150-second spacing between injections.

-

Perform a control titration of the compound into buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and analyze the resulting isotherm by fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins in living cells. This can be used to assess the displacement of L3MBTL3 from chromatin upon inhibitor treatment.

Materials:

-

Cells expressing GFP-tagged L3MBTL3

-

Confocal microscope with a high-power laser for photobleaching

-

UNC1215 and this compound

-

Cell culture medium

Procedure:

-

Plate cells expressing GFP-L3MBTL3 on glass-bottom dishes.

-

Treat the cells with the desired concentration of UNC1215, this compound, or vehicle (DMSO) for a specified time.

-

Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

-

Identify a region of interest (ROI) within the nucleus where GFP-L3MBTL3 is localized.

-

Acquire a series of pre-bleach images at low laser power.

-

Photobleach the ROI with a short burst of high-intensity laser light.

-

Immediately begin acquiring a time-lapse series of post-bleach images at low laser power to monitor the recovery of fluorescence in the bleached region.

-

Quantify the fluorescence intensity in the ROI over time. Normalize the data to account for photobleaching during image acquisition.

-

Calculate the mobile fraction and the half-time of recovery (t½) to determine the effect of the compounds on L3MBTL3 mobility. An increase in mobility (faster recovery and higher mobile fraction) suggests displacement from chromatin.

References

- 1. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC1079 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UNC1079 in cell culture experiments. This compound is a piperidine analog of UNC1021 and serves as a crucial negative control for studies involving its structurally similar and potent counterpart, UNC1215, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. The following protocols and data are designed to facilitate the investigation of L3MBTL3-mediated signaling pathways and the specific effects of their inhibition.

Introduction

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a role in transcriptional repression and chromatin organization. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer. UNC1215 is a potent and selective chemical probe that inhibits the methyl-lysine reading function of L3MBTL3 with a reported IC50 of approximately 40 nM and a Kd of 120 nM.[1][2][3] To ensure that the observed cellular effects of UNC1215 are due to the specific inhibition of L3MBTL3 and not off-target effects of the chemical scaffold, it is essential to use a structurally similar but inactive control compound. This compound serves this purpose, being over 1,000-fold weaker in its inhibition of L3MBTL3 compared to UNC1215.

Data Presentation

The following tables summarize the inhibitory activity of UNC1215 and the comparative lack of activity of this compound, as well as their effects on cell viability.

Table 1: Inhibitory Activity against L3MBTL3

| Compound | IC50 (nM) | Kd (nM) | Potency vs. L3MBTL3 |

| UNC1215 | 40[1][2][4] | 120[1][3] | Potent Inhibitor |

| This compound | > 40,000 | Not Reported | Weak Inhibitor / Negative Control |

Table 2: Cytotoxicity in HEK293 Cells (72-hour incubation)

| Compound | Concentration Range Tested (µM) | Observed Cytotoxicity |

| UNC1215 | Up to 100 | No observable cytotoxicity[3] |

| This compound | Up to 100 | No observable cytotoxicity[3] |

Signaling Pathway

The following diagram illustrates the role of L3MBTL3 in gene regulation and the mechanism of action of UNC1215, for which this compound serves as a negative control.

Caption: L3MBTL3 recognizes methylated histones to regulate gene expression and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a negative control alongside the active inhibitor UNC1215.

Experimental Workflow

Caption: Workflow for assessing cellular effects of L3MBTL3 inhibition.

Protocol 1: Cell Viability Assay (Luminescent)

This protocol is adapted for a 96-well plate format using a commercially available luminescent cell viability assay that measures ATP levels, such as CellTiter-Glo®.

Materials:

-

HEK293 or other suitable cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

UNC1215 and this compound (dissolved in DMSO to create stock solutions)

-

96-well white, clear-bottom tissue culture plates

-

Luminescent cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of UNC1215 and this compound in complete medium from the DMSO stock solutions. A final DMSO concentration of <0.1% is recommended.

-

Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (blank).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or controls. A typical concentration range to test for UNC1215 would be 0.01 µM to 100 µM, with a parallel set of concentrations for this compound.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay:

-

Equilibrate the plate and the luminescent cell viability reagent to room temperature for approximately 30 minutes.

-

Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control:

-

% Viability = (Luminescence_treated / Luminescence_vehicle) * 100

-

-

Plot the % viability against the log of the compound concentration to determine the IC50 value for UNC1215. The results for this compound should demonstrate a lack of significant effect on cell viability.[3]

-

Protocol 2: Western Blotting for Downstream Targets

This protocol provides a general framework for assessing changes in protein expression of downstream targets of L3MBTL3, such as BCLAF1, following treatment with UNC1215 and this compound.

Materials:

-

Cells cultured in 6-well plates

-

UNC1215 and this compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCLAF1, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with UNC1215, this compound (e.g., 1 µM and 10 µM), and a vehicle control for the desired time (e.g., 48 hours).

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BCLAF1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control (e.g., GAPDH) to determine the relative changes in protein expression between the different treatment groups. Compare the effect of UNC1215 to the this compound control.

-

References

Application Notes and Protocols for the Use of UNC1079 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC1079 is a chemical probe used in the study of epigenetics, specifically as a negative control for inhibitors of the EZH2 methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional repression through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in various cancers, making it a key target for drug discovery.

These application notes provide detailed protocols for the use of this compound in common in vitro assays and summarize the recommended concentrations for its use as a negative control, alongside data for active EZH2 inhibitors to provide a comparative context.

Data Presentation

The following table summarizes the in vitro potency of several notable EZH2 inhibitors. This compound, as an inactive analog, is not expected to have a measurable IC50 value but should be used at concentrations equivalent to the active compounds in the respective assays to serve as a proper negative control.

| Compound | Assay Type | Target | Cell Line | IC50 / Ki | Reference |

| UNC1999 | Biochemical | EZH2 | - | <10 nM | [1] |

| Biochemical | EZH1 | - | 45 nM | [1] | |

| GSK126 | Cell-based (H3K27me3) | EZH2 | HCC1806 | 9.9 nM | [2] |

| Cell Proliferation | EZH2 (High) | HEC-50B | 1.0 µM | [3] | |

| Cell Proliferation | EZH2 (High) | Ishikawa | 0.9 µM | [3] | |

| Cell Proliferation | EZH2 (Low) | HEC-265 | 10.4 µM | [3] | |

| EPZ-6438 (Tazemetostat) | Biochemical | EZH2 (WT) | - | Ki = 2.5 nM | [4] |

| Biochemical (Peptide) | EZH2 | - | 11 nM | [4] | |

| Biochemical (Nucleosome) | EZH2 | - | 16 nM | [4] | |

| This compound | Biochemical / Cell-based | EZH2 | - | Inactive | [5] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the PRC2 complex, highlighting the role of EZH2 in gene silencing.

Experimental Protocols

Biochemical EZH2 Histone Methyltransferase (HMT) Assay

This protocol is designed to determine the IC50 value of a compound against EZH2 enzymatic activity. This compound should be run in parallel as a negative control.

Experimental Workflow:

Materials:

-

Recombinant human PRC2 complex

-

Histone H3 peptide (1-25)

-

S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound and test compounds

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

96-well microplate

-

Filter paper and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and the test inhibitor in DMSO. A typical starting concentration for an active compound would be 10 µM, with 10-point, 3-fold serial dilutions.

-

In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control).

-

Add 20 µL of diluted EZH2 enzyme (final concentration ~1-5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 28 µL of a substrate mix containing Histone H3 peptide (final concentration ~0.5 µM) and [3H]-SAM (final concentration ~0.5 µM).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of stop solution.

-

Transfer 90 µL of the reaction mixture onto filter paper.

-

Wash the filter paper three times with 70% ethanol to remove unincorporated [3H]-SAM.

-

Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value for the test compound. This compound should show no significant inhibition.

Cellular H3K27me3 Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit H3K27 trimethylation in a cellular context.

Experimental Workflow:

Materials:

-

Merkel Cell Carcinoma cell line (e.g., MKL-1) or other relevant cell line

-

Complete cell culture medium

-

This compound and test compounds

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Secondary antibody (HRP-conjugated)

-

Western blot or ELISA reagents and equipment

Procedure:

-

Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or the test compound. A typical concentration range for an active compound is 1 nM to 10 µM.

-